REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[C:3]1[C:12]([OH:14])=O.C(=O)(OC)O[C:17]1C=CC=[CH:19][C:18]=1[CH2:23]CCC.[CH3:30][CH:31]1[O:35][CH2:34][CH2:33][CH2:32]1.C(P1(=O)OP(CCC)(=O)OP([CH2:50][CH2:51][CH3:52])(=O)O1)CC.[N:54]1C=CC=C[CH:55]=1.[CH3:60][O-].[Na+].CO>>[C:51]([C:34]1[CH:33]=[C:32]([C:18]([CH3:17])([CH3:19])[CH3:23])[C:31]([OH:35])=[CH:30][C:55]=1[NH:54][C:12]([C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:14])([CH3:52])([CH3:60])[CH3:50] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(=CNC2=CC=CC=C12)C(=O)O
|
Name
|
butylphenyl methyl carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=CC=C1)CCCC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
NaOMe MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for no less than 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The T3P charged vessel was washed with 2-MeTHF (0.6 vol)
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated to 47.5+/−5.0° C.
|
Type
|
TEMPERATURE
|
Details
|
Once complete, the resulting mixture was cooled to 25.0° C.+/−2.5° C
|
Type
|
ADDITION
|
Details
|
to dilute the mixture
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water (10.0 vol) 2 times
|
Type
|
ADDITION
|
Details
|
2-MeTHF was added
|
Type
|
CUSTOM
|
Details
|
the total volume of reaction
|
Type
|
ADDITION
|
Details
|
to 40.0 vol (˜16.5 vol charged)
|
Type
|
CUSTOM
|
Details
|
Once complete, the reaction was quenched with 1 N HCl (10.0 vol)
|
Type
|
WASH
|
Details
|
washed with 0.1 N HCl (10.0 vol)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any particulates
|
Type
|
CUSTOM
|
Details
|
placed in a second reactor
|
Type
|
CONCENTRATION
|
Details
|
The filtered solution was concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) under reduced pressure to 20 vol. CH3CN
|
Type
|
ADDITION
|
Details
|
was added to 40 vol
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated at no more than 35° C. (jacket temperature) and no less than 8.0° C. (internal reaction temperature) to 20
|
Type
|
ADDITION
|
Details
|
The addition of CH3CN and concentration cycle
|
Type
|
CONCENTRATION
|
Details
|
for a total of 3 additions of CH3CN and 4 concentrations to 20 vol. After the final
|
Type
|
CONCENTRATION
|
Details
|
concentration to 20 vol, 16.0 vol of CH3CN
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
This slurry was heated to 78.0° C.+/−5.0° C.
|
Type
|
TEMPERATURE
|
Details
|
(reflux)
|
Type
|
STIRRING
|
Details
|
The slurry was then stirred for no less than 5 hours
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0.0° C.+/−5° C. over 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with 0.0° C.+/−5.0° C
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solid (compound 34) was dried in a vacuum oven at 50.0° C.+/−5.0° C
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C(C)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |